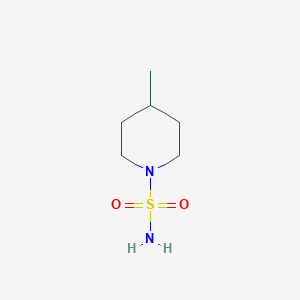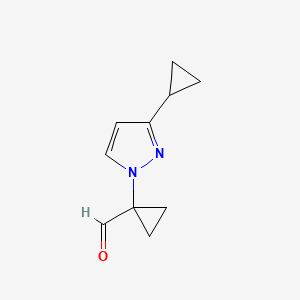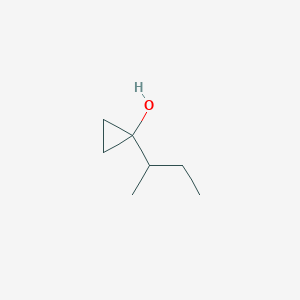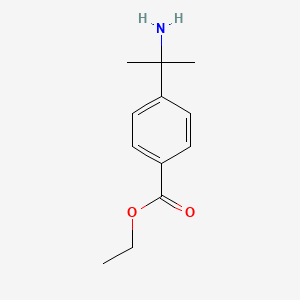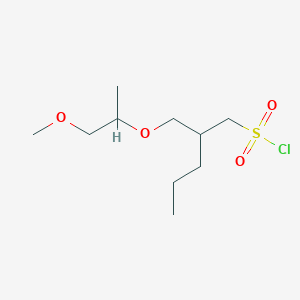
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride is an organic compound with a unique chemical structure that includes a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol+SOCl2→2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under mild aqueous conditions, often requiring a base such as sodium hydroxide to facilitate the process.
Major Products Formed
Sulfonamide derivatives: Formed when reacting with amines.
Sulfonate esters: Formed when reacting with alcohols.
Sulfonic acids: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((1-Methoxypropan-2-yl)oxy)methyl)oxirane
- 2-(1-Methoxypropan-2-yloxy)propan-1-ol
- (2-Methyl-1-oxo-2-propenyl)oxy
Uniqueness
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and an ether linkage in its structure. This combination of functional groups provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C10H21ClO4S |
|---|---|
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
2-(1-methoxypropan-2-yloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-5-10(8-16(11,12)13)7-15-9(2)6-14-3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
XRCDABFCLVJFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COC(C)COC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


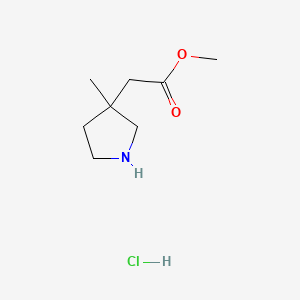
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)
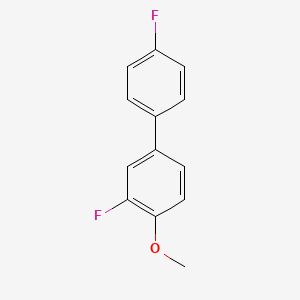
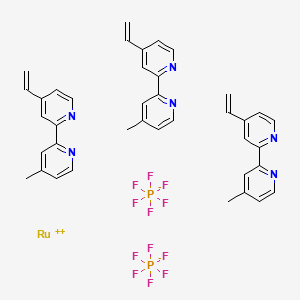
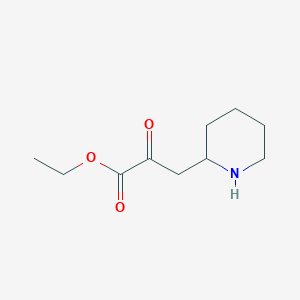
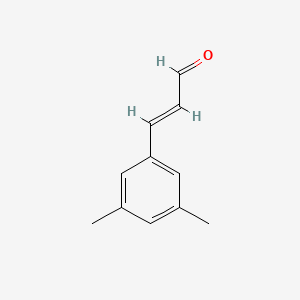
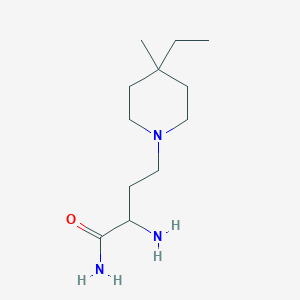
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
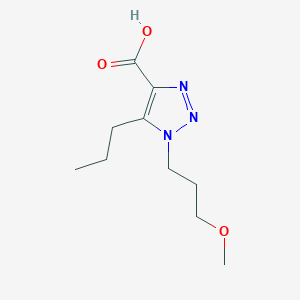
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
